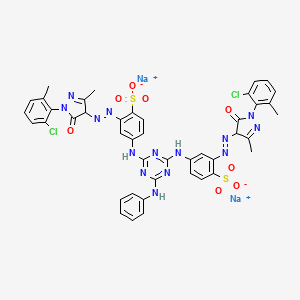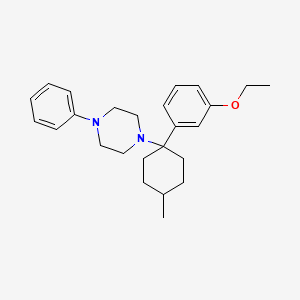
1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, which include a piperazine ring substituted with a phenyl group and a cyclohexyl group that is further substituted with an ethoxyphenyl group and a methyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate can be synthesized through the hydrogenation of a suitable aromatic precursor under specific conditions.
Substitution Reactions: The cyclohexyl intermediate is then subjected to substitution reactions to introduce the ethoxyphenyl and methyl groups. This step often involves the use of reagents such as ethyl bromide and methyl iodide under basic conditions.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring through a cyclization reaction. This can be achieved by reacting the substituted cyclohexyl intermediate with a suitable diamine, such as ethylenediamine, under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial synthesis also incorporates purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may influence neurotransmitter systems and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: A compound with similar structural features but different functional groups.
cis-1-(4-Isopropoxy-3-methoxyphenyl)-2,9-diisopropyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Another structurally related compound with different substituents.
Uniqueness
1-(cis-1-(3-Ethoxyphenyl)-4-methylcyclohexyl)-4-phenylpiperazine is unique due to its specific combination of substituents and the presence of both a piperazine ring and a substituted cyclohexyl group
Properties
CAS No. |
179172-85-1 |
|---|---|
Molecular Formula |
C25H34N2O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine |
InChI |
InChI=1S/C25H34N2O/c1-3-28-24-11-7-8-22(20-24)25(14-12-21(2)13-15-25)27-18-16-26(17-19-27)23-9-5-4-6-10-23/h4-11,20-21H,3,12-19H2,1-2H3 |
InChI Key |
HKVWLCPNTJYNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2(CCC(CC2)C)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


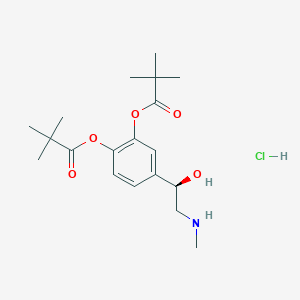
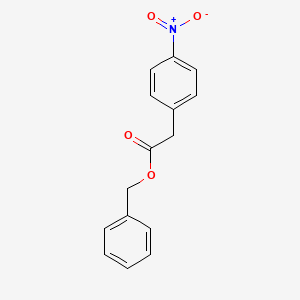
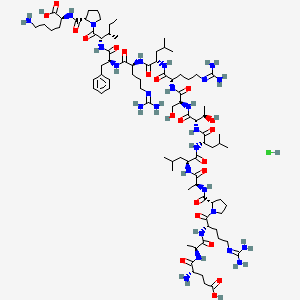
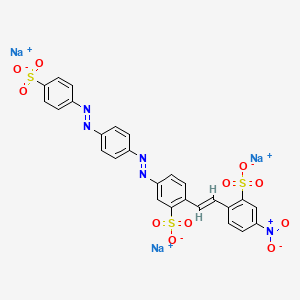
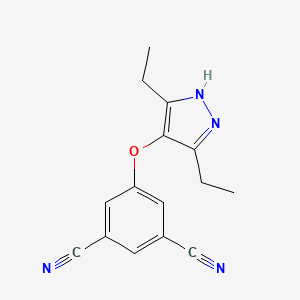
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
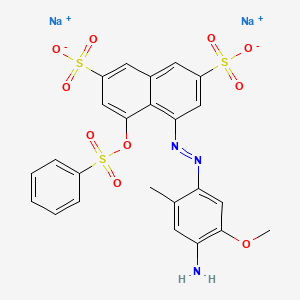
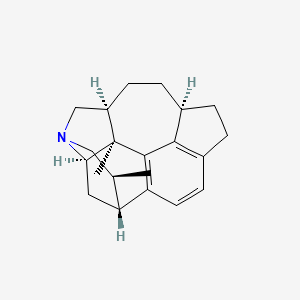
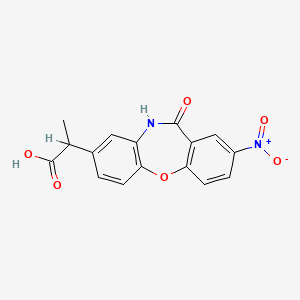
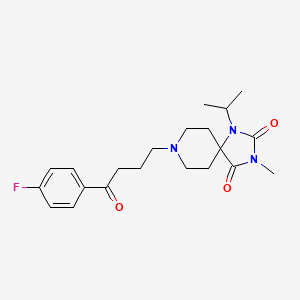
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)
